3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-4-6-10(7-5-9)12-15-16-13-11(14(18)19)3-2-8-17(12)13/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQXCEKGEAPNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent, such as toluene, to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives of [1,2,4]triazolo[4,3-a]pyridine compounds. For instance, a series of new derivatives were synthesized and tested for their antiproliferative activity against cancer cell lines such as MDA-MB-231 and MCF-7. The results indicated that certain compounds exhibited promising antitumor activity with IC50 values significantly lower than those of conventional treatments like Cisplatin .
Case Study: Synthesis and Evaluation
- Methodology : A one-pot three-component synthesis was employed to produce various derivatives.
- Findings : Compounds demonstrated IC50 values around 17.83 μM for MDA-MB-231 and 19.73 μM for MCF-7 cells.
- : The presence of specific functional groups enhanced the antitumor efficacy, indicating potential for further development in cancer therapy .
Bromodomain Inhibition
Another critical application of 3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is its role as a bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysines on histones and other proteins, playing a crucial role in gene regulation and cancer progression.
Pharmaceutical Implications
- Target Diseases : Compounds targeting bromodomains are being investigated for their potential in treating cancers and chronic inflammatory diseases.
- Mechanism : By inhibiting bromodomains, these compounds can disrupt the transcriptional programs that drive tumor growth .
Antibacterial Properties
Some derivatives of triazolo[4,3-a]pyridine have also shown antibacterial activity. This is particularly relevant given the rise in antibiotic-resistant bacteria.
Research Insights
- Study Results : Certain synthesized compounds demonstrated significant antibacterial effects against various strains.
- Potential Applications : These findings suggest avenues for developing new antibiotics based on the triazolo framework.
Synthesis Techniques
The synthesis of 3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid employs various methodologies that enhance yield and purity. Techniques include:
Mechanism of Action
The mechanism of action of 3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and pyridine rings allow it to bind to active sites on these targets, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of triazolopyridine derivatives is exemplified by substitutions at positions 3 and 8. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity :
- The p-tolyl and o-tolyl analogs exhibit higher lipophilicity (logP ~2.5) compared to methoxy (logP ~1.2) or carboxylic acid derivatives, impacting their pharmacokinetic profiles.
- Ethyl and methyl substituents reduce steric bulk, favoring metabolic stability.
Biological Relevance :
- Carboxylic acid derivatives (e.g., 3-p-tolyl) are frequently used as intermediates in kinase inhibitor synthesis due to their chelating properties.
- Halogenated derivatives (e.g., 7-bromo-3-chloro analog, CAS 1392804-08-8) show enhanced binding affinity in kinase assays.
Synthetic Accessibility :
- Isomerization reactions (e.g., pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine to [1,5-c] isomers) highlight the sensitivity of triazolopyridines to reaction conditions, necessitating precise control.
Biological Activity
3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves multi-step organic reactions. One notable method includes a one-pot synthesis approach that combines various reagents under controlled conditions to yield high purity and yield of the desired product. For instance, the synthesis can be achieved using starting materials such as 5-amino-1-phenyl-1H-1,2,4-triazoles and appropriate carboxylic acids .
Antiproliferative Activity
Research indicates that derivatives of triazolo[4,3-a]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds within this class can induce apoptosis in cancer cells by activating specific pathways associated with cell death. The compound's structure allows it to interact with DNA and inhibit cell division effectively .
Enzyme Inhibition
One of the critical biological activities of 3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. Inhibition of IDO1 enhances the immune response against tumors and has been linked to improved efficacy of immunotherapeutic agents. The compound has shown sub-micromolar potency in inhibiting IDO1 with favorable selectivity against other heme-containing enzymes .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Study on Anticancer Properties
A study conducted on a series of triazolo[4,3-a]pyridine derivatives highlighted their potential as anticancer agents. The research involved evaluating the cytotoxic effects on different cancer cell lines (e.g., A375 melanoma cells) and assessing their IC50 values. The results indicated that several derivatives showed promising activity with IC50 values in the low micromolar range .
IDO1 Inhibition Study
In another significant study focusing on IDO1 inhibition, researchers synthesized various analogs based on the triazolo[4,3-a]pyridine scaffold. These compounds were subjected to molecular docking studies and biological assays to evaluate their binding affinity and inhibitory activity against IDO1. The findings revealed a strong correlation between structural modifications and enhanced inhibitory potency .
Data Summary
Q & A
Basic Question: What are the established synthetic routes for 3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclization of hydrazine derivatives with carbonyl reagents. A widely used approach is I₂-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones (e.g., aryl aldehydes). Key steps include:
- Reagent Optimization : Iodine (I₂) as a catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant in 1,4-dioxane yields ~74% under reflux conditions .
- Substituent Introduction : The p-tolyl group is introduced via N-tosylhydrazones derived from p-tolualdehyde. Post-cyclization, hydrolysis of ester intermediates (e.g., ethyl or methyl esters) yields the carboxylic acid moiety.
Basic Question: How can HPLC methods be optimized for purity analysis of this compound?
Methodological Answer:
For impurity profiling, use reverse-phase HPLC with the following parameters:
- Column : C18 column (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile (0.1% trifluoroacetic acid) and water (0.1% TFA).
- Detection : UV at 254 nm for triazolopyridine absorption.
- Validation : Assess system suitability using synthetic intermediates (e.g., methyl 3-acryloyl salicylate) as impurity standards . Quantify impurities against a calibrated reference standard.
Basic Question: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test compound concentrations from 1–128 µg/mL .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .
Advanced Question: How can reaction conditions be optimized to improve yield in triazolopyridine synthesis?
Methodological Answer:
Key variables include catalyst, solvent, and temperature. From a catalyst screening study:
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| I₂ | TBHP | 1,4-Dioxane | 74 |
| KI | TBHP | 1,4-Dioxane | 64 |
| TBAI | TBHP | 1,4-Dioxane | 37 |
- Optimal Conditions : I₂ (10 mol%) in 1,4-dioxane at 80°C for 12 hours. Avoid polar aprotic solvents (DMF, DMSO) due to side reactions .
Advanced Question: How are impurities quantified during synthesis, and how can they be minimized?
Methodological Answer:
- Impurity Source : Common impurities include unreacted hydrazine intermediates (e.g., 3-hydrazinopyrazin-2-one derivatives) and oxidation byproducts .
- Quantification : Use potentiometric titration with 0.1 M perchloric acid in acetic anhydride for active substance determination (uncertainty ≤0.22%) .
- Minimization : Purify via molecularly imprinted solid-phase extraction (MISPE) or recrystallization from ethanol/water mixtures .
Advanced Question: How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?
Methodological Answer:
- Core Modifications :
- Data-Driven Design : Compare IC₅₀ values of derivatives in cytotoxicity assays to identify pharmacophore requirements .
Advanced Question: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time). For example, discrepancies in anti-TB activity may arise from differences in Mycobacterium tuberculosis strains (H37Rv vs. clinical isolates) .
- Metabolite Interference : Use LC-MS/MS to confirm compound stability in assay media. Hydrolysis of ester prodrugs can artificially inflate activity .
Advanced Question: What computational methods support the design of triazolopyridine derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase for anticancer activity). Focus on hydrogen bonding with the carboxylic acid group .
- QSAR Models : Train models with descriptors like logP, TPSA, and molar refractivity to predict solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
